molecular formula C7H7F3N2O2 B13388969 2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one

2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one

Katalognummer: B13388969
Molekulargewicht: 208.14 g/mol
InChI-Schlüssel: OBPWLYMRCKDNDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one is a chemical compound with the molecular formula C7H7F3N2O2 and a molecular weight of 208.14 g/mol . It is known for its unique structure, which includes a trifluoromethyl group and an oxazinone ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one involves several steps. One common method includes the reaction of dimethylamine with a trifluoromethyl-substituted precursor under controlled conditions. The reaction typically requires a solvent such as hexane and is carried out at a specific temperature to ensure the formation of the desired product . After the reaction, the solvent is carefully distilled off, and the crystalline residue is isolated by filtration .

Analyse Chemischer Reaktionen

2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but it is known to affect various cellular processes .

Vergleich Mit ähnlichen Verbindungen

2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one can be compared with other similar compounds such as:

Eigenschaften

Molekularformel

C7H7F3N2O2

Molekulargewicht

208.14 g/mol

IUPAC-Name

2-(dimethylamino)-6-(trifluoromethyl)-1,3-oxazin-4-one

InChI

InChI=1S/C7H7F3N2O2/c1-12(2)6-11-5(13)3-4(14-6)7(8,9)10/h3H,1-2H3

InChI-Schlüssel

OBPWLYMRCKDNDD-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=NC(=O)C=C(O1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.